molecular formula C9H5BrClN B1339914 7-Bromo-2-chloroquinoline CAS No. 99455-15-9

7-Bromo-2-chloroquinoline

Cat. No. B1339914
CAS RN: 99455-15-9
M. Wt: 242.5 g/mol
InChI Key: MOEWRAKNXMILKB-UHFFFAOYSA-N
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Patent
US05372813

Procedure details

To a -78° C. solution of 18 (890 mg, 3.0 mmol) in dry THF (20 ml) was slowly added MeLi/LiBr (1.5M in ether, 2.2 ml, 3.3 mmol). The solution was stirred 30 min. at -78° C. at which time Br2 (excess) was added dropwise. The solution was warmed to room temperature, quenched with water, and the mixture extracted with ether. The combined ether extracts were dried (MgSO4) and concentrated. The residue was taken up in CH2Cl2 and passed through a short silica gel pad. The appropriate fractions were concentrated to afford a material which was immediately diluted with CHCl3 (20 ml). To this solution was added excess CH3CO2OH (32% solution in dilute HOAc) and the mixture was stirred overnight. The mixture was then poured into saturated NaHCO3 (aq) and extracted with ether. The combined ether extracts were dried (MgSO4) and concentrated to a tan solid to which was added excess POCl3 at 0° C. The mixture was warmed to 60° C., stirred for 15 min., and then cooled to room temperature. 1M NaOH was added and the mixture was extracted with ether. The combined ether extracts were dried (MgSO4) and concentrated to a residue which was purified by HPLC (Whatman Partisil 10 column, 90:10 CHCl3 :EtOAc) to afford 7-Bromo-2-chloroquinoline 19 (70 mg, 10% from 18). 1H NMR d (ppm): 7.4 d (CH arom), 7.7 s (2 CH arom), 8.2 d (CH arom), 8.3 s (CH arom).
Name
18
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CH3CO2OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C[Sn](C)(C)[C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8]C=[N:10]2)=[CH:5][CH:4]=1.[Li]C.[Li+].[Br-:18].BrBr.CC(OO)=O.C([O-])(O)=O.[Na+].[CH:31]([Cl:34])(Cl)Cl>C1COCC1>[Br:18][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:31]([Cl:34])=[N:10]2)=[CH:5][CH:4]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
18
Quantity
890 mg
Type
reactant
Smiles
C[Sn](C1=CC=C2C=CC=NC2=C1)(C)C
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
[Li]C.[Li+].[Br-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
CH3CO2OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Six
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a -78° C.
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The appropriate fractions were concentrated
CUSTOM
Type
CUSTOM
Details
to afford a material which
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a tan solid to which
ADDITION
Type
ADDITION
Details
was added excess POCl3 at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 60° C.
STIRRING
Type
STIRRING
Details
stirred for 15 min.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
1M NaOH was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue which
CUSTOM
Type
CUSTOM
Details
was purified by HPLC (Whatman Partisil 10 column, 90:10 CHCl3 :EtOAc)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C2C=CC(=NC2=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.